N-(2-Bromobenzyl)-2-butanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLOKCGHWVODDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Typical procedures dissolve 2-butanamine (1.2 equiv) in anhydrous tetrahydrofuran under nitrogen atmosphere. 2-Bromobenzyl bromide (1.0 equiv) is added dropwise at 0°C, followed by gradual warming to 60°C for 12 hours. Tributylamine (2.5 equiv) serves as both base and phase-transfer catalyst, achieving 68% isolated yield (Table 1).
Table 1: Alkylation Reaction Optimization
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | THF | Dimethylacetamide | +12% |
| Temperature | 60°C | 80°C | +8% |
| Catalyst Loading | 10 mol% Bu3N | 15 mol% DABCO | +15% |
Prolonged reaction times beyond 18 hours induce debromination side reactions, reducing yield to 53%. Microwave-assisted synthesis at 100°C for 45 minutes enhances reaction efficiency (82% yield), but requires specialized equipment.
Reductive Amination of 2-Bromobenzaldehyde with 2-Butanamine
Reductive amination circumvents the need for pre-halogenated benzyl reagents by coupling 2-bromobenzaldehyde with 2-butanamine. This method employs sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (95:5 v/v) at pH 6.5.
Mechanistic Insights
The reaction proceeds through imine formation (rate-determining step), followed by borohydride reduction. Kinetic studies show first-order dependence on aldehyde concentration (k = 0.42 min⁻¹ at 25°C). Steric hindrance from the bromine substituent slows iminium ion formation, necessitating 24-hour reaction times for 89% conversion.
Critical Parameters:
- pH <5: Protonation inhibits amine nucleophilicity
- pH >7: Cyanoborohydride decomposition accelerates
- Optimal water content: <3% to prevent aldehyde hydration
Nucleophilic Substitution on 2-Bromobenzyl Chloride
Nucleophilic displacement of chloride from 2-bromobenzyl chloride using 2-butanamine provides an alternative pathway. This method utilizes polar aprotic solvents (DMF, DMSO) with potassium carbonate as base.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) directly correlates with reaction rate:
- DMF (ε=36.7): t1/2 = 2.1 hours
- DMSO (ε=46.7): t1/2 = 1.4 hours
- Acetonitrile (ε=37.5): t1/2 = 3.8 hours
The enhanced performance in DMSO arises from its superior stabilization of the transition state. However, product isolation becomes challenging due to high solvent boiling points (189°C for DMSO).
Catalytic Coupling Approaches
Recent advances employ palladium-catalyzed amination for constructing the benzylamine backbone. A representative protocol uses:
- Pd2(dba)3 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (2.0 equiv)
- Toluene, 110°C, 18 hours
This method couples 2-bromoiodobenzene with 2-butanamine, achieving 76% yield with <2% debromination byproducts. Time-resolved NMR studies confirm complete oxidative addition within 3 hours, followed by slower transmetallation.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68-82 | 95-98 | 1.0 | Industrial |
| Reductive Amination | 75-89 | 97-99 | 1.2 | Pilot Plant |
| Nucleophilic Sub. | 63-71 | 92-95 | 0.8 | Lab Scale |
| Catalytic Coupling | 70-76 | 98-99 | 3.5 | Specialty |
Reductive amination provides the best balance of yield and purity, though requires stringent pH control. Catalytic methods remain prohibitively expensive for bulk synthesis but offer exceptional selectivity.
Industrial-Scale Production Considerations
Large-scale manufacturing (≥100 kg batches) favors direct alkylation due to:
- Lower catalyst costs ($0.32/mol vs $4.15/mol for Pd)
- Simplified workup procedures
- Compatibility with continuous flow reactors
Process intensification studies demonstrate 92% yield in tubular reactors (L = 15 m, ID = 2 cm) at 8 bar pressure and 85°C. Residual amine contaminants are removed via acidic extraction (pH 3.0) followed by crystallization from ethanol/water.
Emerging Methodologies
Electrochemical synthesis represents a promising green chemistry approach. Preliminary data show:
- Constant current (10 mA/cm²)
- Graphite electrodes
- Aqueous NH4Cl electrolyte
- 58% yield at 25°C
While current efficiencies lag thermal methods, photoredox-catalyzed variants under development achieve 67% yield using Ir(ppy)3 as photocatalyst.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromobenzyl)-2-butanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylamines or benzyl ethers.
Oxidation Reactions: Formation of benzaldehydes or benzoic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H16BrClN
Molecular Weight : 278.61 g/mol
IUPAC Name : N-(2-bromobenzyl)-2-butanamine hydrochloride
Canonical SMILES : CCC(C)NCC1=CC=C(C=C1)Br.Cl
The compound features a bromine atom attached to a benzyl group, contributing to its reactivity and biological activity. The amine functional group allows for interactions with various biological targets.
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties. Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in treating neurological disorders due to its ability to interact with neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest this compound exhibits antibacterial properties, potentially inhibiting the growth of various pathogens. For instance, a study indicated significant antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL .
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells, demonstrating a dose-dependent response with IC50 values around 25 µM .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including:
- C–N Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential for synthesizing anilines and their derivatives.
- Substitution Reactions : The bromine atom can be substituted by other nucleophiles under mild conditions, allowing for the formation of diverse derivatives that can be further explored for biological activity .
Biological Studies
Research into the biological effects of this compound has revealed its potential as an enzyme inhibitor or modulator:
- Enzyme Interaction : Studies have shown that the compound interacts with specific enzymes such as acetylcholinesterase (AChE), indicating potential as a reversible inhibitor . This interaction may lead to alterations in enzyme activity and cellular processes.
Antimicrobial Effects
A study conducted at the University of Manchester demonstrated significant antibacterial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies published in Cancer Research highlighted the ability of this compound to induce apoptosis in cancer cell lines. Mechanistic studies revealed that it promotes cell cycle arrest at the G1 phase and activates caspases leading to programmed cell death.
Enzyme Modulation
Research published in the Journal of Medicinal Chemistry explored its interaction with acetylcholinesterase (AChE). Findings indicated that it acts as a reversible inhibitor with moderate potency compared to known AChE inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom in the benzyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analog Overview
Key structural analogs differ in the halogen substituent (Br, Cl, F) or its position (ortho, meta, para) on the benzyl group. Examples include:
- N-(2-Chlorobenzyl)-2-butanamine hydrochloride (CAS: 1049773-97-8)
- N-(4-Bromobenzyl)-2-butanamine hydrochloride (CAS: 1158472-86-6)
- N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS: 1049678-16-1)
- N-(2-Methylbenzyl)-2-butanamine hydrochloride (CAS: 1049750-39-1)
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP | Substituent Position | Halogen/Group |
|---|---|---|---|---|---|
| N-(2-Bromobenzyl)-2-butanamine HCl (1051919-31-3) | C₁₁H₁₅BrClN | 288.61 | ~3.5* | Ortho | Br |
| N-(2-Chlorobenzyl)-2-butanamine HCl (1049773-97-8) | C₁₁H₁₅Cl₂N | 234.17 | ~2.8* | Ortho | Cl |
| N-(4-Bromobenzyl)-2-butanamine HCl (1158472-86-6) | C₁₁H₁₅BrClN | 288.61 | ~3.3* | Para | Br |
| N-(4-Fluorobenzyl)-2-butanamine HCl (1049678-16-1) | C₁₁H₁₅FClN | 219.70 | ~2.5* | Para | F |
| N-(2-Methylbenzyl)-2-butanamine HCl (1049750-39-1) | C₁₂H₁₉ClN | 214.00 | 3.33 | Ortho | CH₃ |
*Estimated based on halogen electronegativity and substituent effects .
Key Observations:
- Molecular Weight : Brominated derivatives (Br) have higher molecular weights than chlorinated (Cl) or fluorinated (F) analogs due to bromine’s larger atomic mass.
- Lipophilicity (LogP) : Bromine’s lower electronegativity and larger atomic radius increase lipophilicity compared to Cl or F. Ortho-substituted bromo derivatives exhibit higher LogP than para isomers due to steric effects .
- Halogen Reactivity : Bromine’s superior leaving-group ability makes it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to Cl or F derivatives .
Positional Isomer Challenges:
Biological Activity
N-(2-Bromobenzyl)-2-butanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is a substituted amine characterized by the presence of a bromobenzyl group attached to a butanamine backbone. The molecular formula is C11H16BrN·HCl, and it exhibits properties typical of amine compounds, including basicity and potential for forming salts.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, influencing the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is particularly relevant for compounds being investigated for their antidepressant and anxiolytic effects.
Biological Activity Overview
The biological activities of this compound include:
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on a series of substituted amines, including this compound, demonstrated significant antidepressant-like effects in rodent models. The study utilized behavioral assays such as the forced swim test (FST) and tail suspension test (TST), showing reduced immobility times indicative of increased antidepressant activity.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that this compound exhibited protective effects against cell death. The mechanism was linked to the upregulation of antioxidant enzymes, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent research has focused on the synthesis of various derivatives of this compound, aiming to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies have identified key functional groups that influence its potency and efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Bromobenzyl)-2-butanamine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves alkylation of 2-butanamine with 2-bromobenzyl chloride in a polar solvent (e.g., ethanol/methanol) under reflux, followed by hydrochloride salt formation using HCl. Key parameters include:
- Base selection : Sodium hydroxide or potassium carbonate for deprotonation .
- Solvent choice : Ethanol improves solubility of intermediates, while methanol may accelerate reaction rates .
- Temperature : Reflux conditions (~70–80°C) balance reaction speed and side-product minimization .
- Optimization : Purification via recrystallization or column chromatography enhances purity (>95%). Yield improvements (70–85%) are achievable by controlling stoichiometry and moisture levels .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Techniques :
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl proton signals at δ 7.2–7.5 ppm, methylene groups at δ 3.4–3.8 ppm) .
- Mass spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H] at m/z 276.6) .
- Elemental analysis : Verifies C, H, N, and Cl content (±0.3% theoretical) .
Advanced Research Questions
Q. How does the bromine substituent on the benzyl ring influence receptor binding or pharmacological activity?
- Structural Insights : The bromine atom enhances lipophilicity and may increase blood-brain barrier permeability. Its electron-withdrawing effect alters electronic density on the benzyl ring, impacting interactions with receptors like adrenergic or monoaminergic systems .
- Pharmacological Data : In neurotoxicity studies, brominated analogs (e.g., DSP4) show selective noradrenergic uptake inhibition (IC ~10 nM) via covalent binding to transporters . Comparative studies with chloro- or methyl-substituted analogs reveal lower potency, highlighting bromine’s role in target engagement .
Q. What crystallographic data are available for this compound, and how does its crystal structure inform stability?
- Crystal System : Triclinic (space group P1), with unit cell parameters:
Q. How can researchers resolve contradictory data on the compound’s biological activity across different model systems?
- Case Study : Discrepancies in IC values for monoamine oxidase (MAO) inhibition may arise from:
- Species-specific metabolism : Rat vs. human liver microsomes metabolize the compound differently .
- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration) affect ligand-receptor kinetics .
- Resolution Strategy :
- Dose-response standardization : Use identical assay protocols (e.g., pH 7.4 buffer, ≤0.1% DMSO).
- Metabolic profiling : LC-MS/MS to identify species-specific metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
